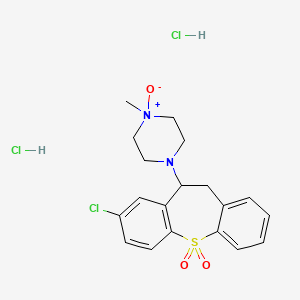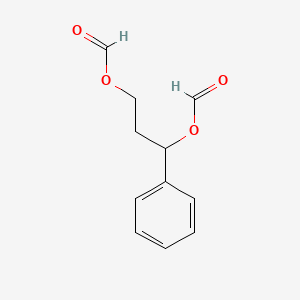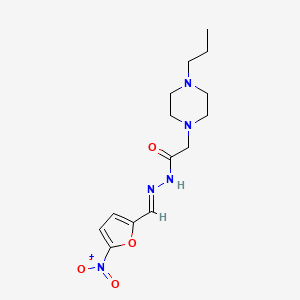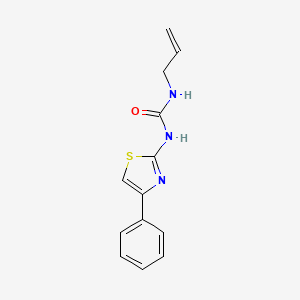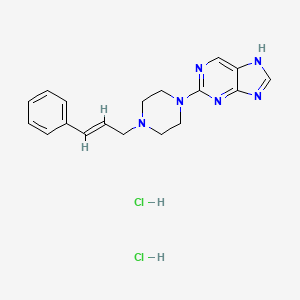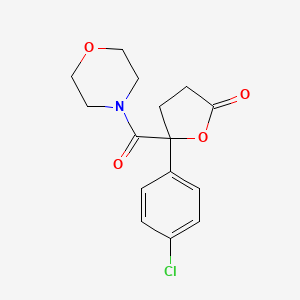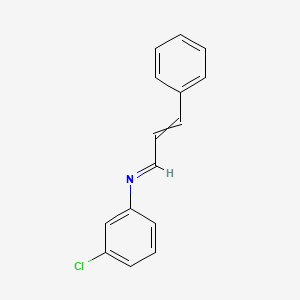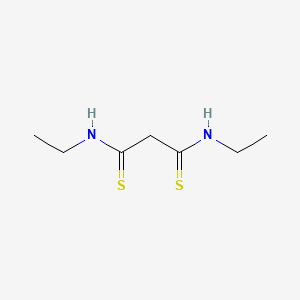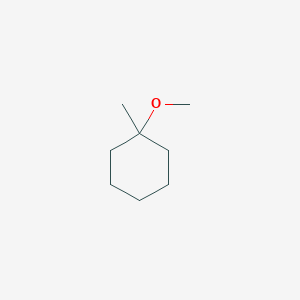
Indium--palladium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium–palladium (1/2) is a bimetallic compound composed of indium and palladium in a 1:2 ratioIndium, a post-transition metal, and palladium, a noble metal, combine to form a compound that exhibits enhanced catalytic activity and stability compared to their monometallic counterparts .
准备方法
The preparation of indium–palladium (1/2) can be achieved through several synthetic routes:
Co-precipitation Method: This involves the simultaneous precipitation of indium and palladium salts from a solution, followed by reduction to form the bimetallic compound.
Incipient Wetness Impregnation: This technique involves impregnating a support material with a solution of indium and palladium salts, followed by drying and reduction.
Industrial production methods often involve the use of high-throughput techniques to ensure consistent quality and yield. These methods may include spray deposition and chemical vapor deposition .
化学反应分析
Indium–palladium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium and palladium oxides.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Indium–palladium (1/2) can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common reagents used in these reactions include hydrogen, oxygen, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Indium–palladium (1/2) has a wide range of scientific research applications:
作用机制
The mechanism by which indium–palladium (1/2) exerts its effects involves several key steps:
Hydrogen Activation: Palladium atoms in the compound facilitate the activation of hydrogen molecules, which is crucial for hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential for various redox reactions.
Surface Interaction: The unique surface properties of indium–palladium (1/2) allow it to interact effectively with reactant molecules, enhancing catalytic activity.
相似化合物的比较
Indium–palladium (1/2) can be compared with other bimetallic compounds such as:
Indium–platinum (1/2): Similar to indium–palladium (1/2), this compound also exhibits high catalytic activity but may differ in terms of stability and selectivity.
Palladium–copper (1/2): This compound is another example of a bimetallic catalyst, often used in cross-coupling reactions.
The uniqueness of indium–palladium (1/2) lies in its ability to combine the properties of both indium and palladium, resulting in a compound with enhanced catalytic performance and stability .
属性
CAS 编号 |
37249-90-4 |
|---|---|
分子式 |
InPd2 |
分子量 |
327.7 g/mol |
InChI |
InChI=1S/In.2Pd |
InChI 键 |
YYSQOUQLWYRVIT-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[In] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


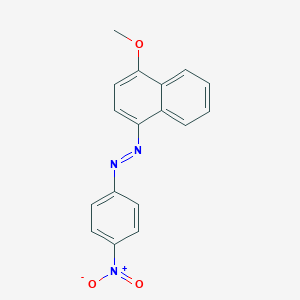

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
